![molecular formula C31H34N6O6S2 B3003868 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 309968-40-9](/img/structure/B3003868.png)
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide" is a complex molecule that appears to be related to a family of compounds with a variety of biological activities. The related compounds have been synthesized and characterized, showing potential in psychotropic, anti-inflammatory, and cytotoxic applications. These compounds have been found to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some also demonstrate antimicrobial action .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of NMR, IR spectroscopy, and mass spectrometry for characterization. For example, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized, with a single crystal X-ray study reported for one of the derivatives to determine its conformational features . Another related synthesis involved the cyclization of acetylamino thioacylhydrazone to produce N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate, although attempts to synthesize a related thiobenzamidate failed, leading to the formation of a cyclic isomer instead .
Molecular Structure Analysis
The molecular structure of these compounds is complex, with various functional groups contributing to their biological activity. The single crystal X-ray study mentioned earlier provides insight into the conformational features of these molecules, which is crucial for understanding their interaction with biological targets . The presence of heteroaromatic rings, such as quinazolinyl and thiazolyl groups, is a common feature in these compounds, which may contribute to their electron-deficient nature and biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are intricate and require precise conditions. For instance, the cyclization reactions to form heterocyclic compounds are sensitive to the conditions and can lead to different products, such as the unexpected formation of a cyclic isomer in the case of the attempted synthesis of a thiobenzamidate . The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thione analogs from methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones or thiones also highlights the complexity of the reactions involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their structural characteristics and physicochemical parameters. The presence of multiple substituents, such as methoxy groups and thioether linkages, can influence the solubility, stability, and reactivity of these molecules. The biological activities observed, such as sedative and anti-inflammatory effects, are likely related to these properties, although the exact mechanisms of action would require further investigation .
Eigenschaften
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O6S2/c1-35(2)45(40,41)24-14-11-22(12-15-24)30(39)32-19-28-33-34-31(37(28)26-18-23(42-3)13-16-27(26)43-4)44-20-29(38)36-17-7-9-21-8-5-6-10-25(21)36/h5-6,8,10-16,18H,7,9,17,19-20H2,1-4H3,(H,32,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEJVLZASBAQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.